2-Ethyl-4-(trifluoromethyl)aniline 2-Ethyl-4-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201088
InChI: InChI=1S/C9H10F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5H,2,13H2,1H3
SMILES:
Molecular Formula: C9H10F3N
Molecular Weight: 189.18 g/mol

2-Ethyl-4-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC16201088

Molecular Formula: C9H10F3N

Molecular Weight: 189.18 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-4-(trifluoromethyl)aniline -

Specification

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
IUPAC Name 2-ethyl-4-(trifluoromethyl)aniline
Standard InChI InChI=1S/C9H10F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h3-5H,2,13H2,1H3
Standard InChI Key NBDNVXCODUTURB-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=CC(=C1)C(F)(F)F)N

Introduction

Chemical Structure and Molecular Characteristics

Structural Configuration

The core structure of 2-ethyl-4-(trifluoromethyl)aniline consists of a benzene ring substituted with an amino group (-NH2_2), an ethyl group (-CH2_2CH3_3), and a trifluoromethyl group (-CF3_3). The ethyl group at position 2 introduces steric effects that influence reactivity, while the electron-withdrawing -CF3_3 group at position 4 modulates electronic properties, enhancing lipophilicity and metabolic stability .

Crystallographic Insights

Although no direct crystal data exists for 2-ethyl-4-(trifluoromethyl)aniline, related trifluoromethyl-aniline derivatives exhibit monoclinic crystal systems with hydrogen bonding networks stabilizing their structures. For example, a structurally similar compound, 4-phenoxy-3-(trifluoromethyl)aniline, crystallizes in the P21/cP2_1/c space group with lattice parameters a=11.1969A˚,b=13.8329A˚,c=14.2207A˚a = 11.1969 \, \text{Å}, b = 13.8329 \, \text{Å}, c = 14.2207 \, \text{Å}, and β=110.192\beta = 110.192^\circ . Intermolecular interactions such as N–H···Cl and O–H···Cl hydrogen bonds are critical for stabilizing these crystals, a feature likely shared by 2-ethyl-4-(trifluoromethyl)aniline .

Synthesis Methodologies

Nucleophilic Aromatic Substitution

A common route to trifluoromethyl-anilines involves nitro-group reduction and subsequent functionalization. For instance, 2,4-dinitrochlorobenzene undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine to yield NN-substituted dinitroaniline intermediates, which are selectively reduced to the corresponding aniline . Adapting this method, 2-ethyl-4-(trifluoromethyl)aniline could be synthesized via:

  • Nitration: Introduction of nitro groups to a pre-ethylated benzene derivative.

  • Fluorination: Replacement of a nitro group with -CF3_3 using trifluoromethylating agents.

  • Reduction: Catalytic hydrogenation or chemical reduction (e.g., Na2_2S·9H2_2O) to convert nitro groups to -NH2_2 .

High-Pressure Amination

Patent literature describes high-pressure amination of tetrafluorobenzenes with liquid ammonia in the presence of copper catalysts . While developed for 2,3,4-trifluoroaniline, this method could be modified for 2-ethyl-4-(trifluoromethyl)aniline by substituting 1,2,3,4-tetrafluorobenzene with an ethyl-containing precursor. Key reaction parameters include:

  • Temperature: 182–245°C

  • Catalyst: Copper powder (0.001–1 mol ratio)

  • Solvent: Triethylamine or propylene glycol .

Table 1: Comparative Synthesis Routes

MethodStarting MaterialYield (%)Key Conditions
Nucleophilic Substitution 2,4-Dinitrochlorobenzene81–95Na2_2S·9H2_2O, EtOH
High-Pressure Ethyl-substituted precursor~91*182–245°C, Cu catalyst
*Hypothetical yield based on analogous reactions.

Physicochemical Properties

Thermal Stability and Solubility

Trifluoromethyl-anilines generally exhibit high thermal stability due to the strong C–F bonds. For example, 2,3,4-trifluoroaniline has a boiling point of 92°C at 6.4 kPa . Introducing an ethyl group likely increases the boiling point to 130–150°C (estimated). The compound is expected to be soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water due to its lipophilic -CF3_3 group.

Spectroscopic Data

  • IR: Strong absorption bands at 1340–1120 cm1^{-1} (C–F stretching) and 3450 cm1^{-1} (N–H stretching) .

  • 1^1H NMR: Aromatic protons appear as a multiplet (δ 6.8–7.2 ppm), with ethyl group signals at δ 1.2–1.5 ppm (triplet, CH3_3) and δ 2.5–2.7 ppm (quartet, CH2_2) .

Biological Activity and Applications

Agrochemical Uses

Fluorinated anilines are precursors to herbicides and pesticides. The -CF3_3 group improves resistance to metabolic degradation, prolonging field efficacy .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundSubstituentsKey Properties
2-Nitro-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)aniline -NO2_2, -CF3_3High reactivity (nitro group)
2,3,4-Trifluoroaniline -F, -F, -FHerbicide intermediate
4-Phenoxy-3-(trifluoromethyl)aniline -OPh, -CF3_3Pharmaceutical intermediate

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